3-Methyl-7-(4-methyl-benzyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione - 332905-08-5

3-Methyl-7-(4-methyl-benzyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

Catalog Number: EVT-2977391
CAS Number: 332905-08-5
Molecular Formula: C18H22N6O2
Molecular Weight: 354.414
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin ((R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)

  • Compound Description: Linagliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] It is clinically used for treating type 2 diabetes by increasing the levels of incretin hormones like GLP-1. []

Sitagliptin ((3R)-3-Amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one)

  • Compound Description: Sitagliptin is another FDA-approved drug for type 2 diabetes that acts as a DPP-4 inhibitor. []
  • Relevance: Although Sitagliptin exhibits a different core structure compared to 3-Methyl-7-(4-methyl-benzyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, it belongs to the same therapeutic class of DPP-4 inhibitors. [] This suggests potential shared pharmacophoric features despite the structural differences.

Alogliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile)

  • Compound Description: Alogliptin is an FDA-approved DPP-4 inhibitor used to manage type 2 diabetes. [] It functions similarly to Linagliptin and Sitagliptin by inhibiting DPP-4 activity and increasing GLP-1 levels. []
  • Relevance: Like Sitagliptin, Alogliptin shares the same therapeutic class and mechanism of action with 3-Methyl-7-(4-methyl-benzyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, indicating potential shared pharmacophoric elements despite structural differences. []

Vildagliptin

  • Compound Description: Vildagliptin is another DPP-4 inhibitor studied for its efficacy in treating type 2 diabetes. [, ] Compared to BI 1356 (Linagliptin), Vildagliptin exhibits a shorter duration of action. []
  • Relevance: Although its specific chemical structure isn't provided in the papers, Vildagliptin is classified as a DPP-4 inhibitor, suggesting potential structural similarities to 3-Methyl-7-(4-methyl-benzyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione and other compounds in this category. [, ]

Saxagliptin

  • Compound Description: Saxagliptin, like the previously mentioned compounds, belongs to the DPP-4 inhibitor class and is used in managing type 2 diabetes. [] It has a duration of action falling between BI 1356 and Vildagliptin. []
  • Relevance: While the specific structure is not detailed in the papers, its classification as a DPP-4 inhibitor implies potential structural similarities to 3-Methyl-7-(4-methyl-benzyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione and other DPP-4 inhibitors. []

1H-purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]

  • Compound Description: Also known as CH-13584 (formerly KHL-8425, CAS 115779-20-9), this novel xanthine derivative possesses potent antitussive activity at doses ranging from 4 to 8 mg/kg when administered orally. [] Unlike theophylline, it doesn't interact with the adenosine A1 receptor and shows weaker inhibition of cyclic nucleotide phosphodiesterase. []

8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080)

  • Compound Description: Identified through structure-based virtual screening, this compound emerged as a potential Zika virus methyltransferase (MTase) inhibitor. [] It exhibits favorable interactions with the MTase active site. []
  • Relevance: This compound shares a close structural resemblance to 3-Methyl-7-(4-methyl-benzyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione. Both possess the 3,7-dihydro-purine-2,6-dione core and a benzyl substitution at position 7. The key differences lie in the substitutions at positions 1, 3, and 8. []

8. (4-Acetylamino-benzenesulfonylamino)-acetic acid (F3342-0450)* Compound Description: This compound is another potential Zika virus MTase inhibitor discovered through structure-based virtual screening. [] DFT calculations and molecular dynamics simulations suggest strong interactions with the MTase active site. []* Relevance: While structurally distinct from 3-Methyl-7-(4-methyl-benzyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, both compounds are grouped under the same research interest - exploring potential Zika virus MTase inhibitors. []

9. 3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide (F1736-0142)* Compound Description: Identified as a potential Zika virus MTase inhibitor through structure-based virtual screening. []* Relevance: Despite its different structure compared to 3-Methyl-7-(4-methyl-benzyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, both compounds share the research interest of exploring potential Zika virus MTase inhibitors. []

N-[4-(Aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (F0451-2187)

  • Compound Description: Identified as a potential Zika virus MTase inhibitor through structure-based virtual screening. []
  • Relevance: Despite its different structure compared to 3-Methyl-7-(4-methyl-benzyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, both compounds share the research interest of exploring potential Zika virus MTase inhibitors. []

Properties

CAS Number

332905-08-5

Product Name

3-Methyl-7-(4-methyl-benzyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

IUPAC Name

3-methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione

Molecular Formula

C18H22N6O2

Molecular Weight

354.414

InChI

InChI=1S/C18H22N6O2/c1-12-3-5-13(6-4-12)11-24-14-15(22(2)18(26)21-16(14)25)20-17(24)23-9-7-19-8-10-23/h3-6,19H,7-11H2,1-2H3,(H,21,25,26)

InChI Key

XFJCVDAIIPQXKB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCNCC4)N(C(=O)NC3=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.